Lipophilicity Gain of +0.4 XLogP3 Units Over the Unsubstituted Parent Scaffold
The 7-methyl substitution increases the computed octanol-water partition coefficient (XLogP3-AA) from 1.8 (unsubstituted 1,2,3,4-tetrahydroquinoline-8-carboxylic acid, CID 2785589) to 2.2 [1][2]. This +0.4 log-unit shift reflects the hydrophobic contribution of the methyl group and is consistent across all monomethyl positional isomers, but distinguishes the 7-methyl compound from the parent scaffold. Higher lipophilicity correlates with improved passive membrane permeability, an important consideration for CNS-targeted library design.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid (unsubstituted): 1.8 |
| Quantified Difference | +0.4 log units (22% increase on log scale) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release |
Why This Matters
The lipophilicity differential directly informs library design for CNS penetration vs. peripheral restriction; researchers should select the 7-methyl variant when the target profile requires logP ≥ 2.
- [1] PubChem Compound Summary for CID 72183361, 7-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, XLogP3-AA value. View Source
- [2] PubChem Compound Summary for CID 2785589, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid, XLogP3-AA value. View Source
